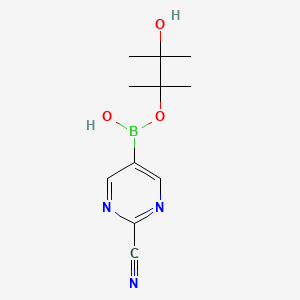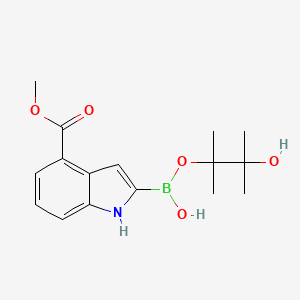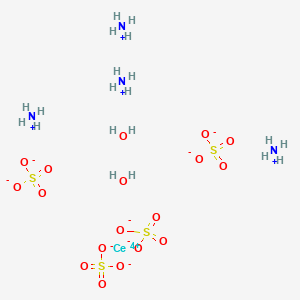
Cerium(IV) ammonium sulfate
Overview
Description
Cerium(IV) ammonium sulfate is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent with a reduction potential of approximately +1.44V . This compound is widely used in various chemical processes due to its strong oxidizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(IV) ammonium sulfate can be synthesized by dissolving cerium(IV) oxide in sulfuric acid, followed by the addition of ammonium sulfate. The reaction is typically carried out under controlled temperature conditions to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
In industrial settings, this compound is produced by reacting cerium(IV) oxide with sulfuric acid and ammonium sulfate in large reactors. The reaction mixture is then filtered, and the resulting solution is evaporated to crystallize the product. The crystals are collected, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cerium(IV) ammonium sulfate undergoes various types of chemical reactions, including:
Oxidation: It acts as a potent one-electron oxidant, commonly used in redox titrations and organic synthesis.
Reduction: It can be reduced to cerium(III) compounds under appropriate conditions.
Substitution: It can participate in substitution reactions where ligands in the coordination sphere of cerium are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and ketones, often under acidic conditions.
Reduction: Reducing agents like oxalic acid are used to convert cerium(IV) to cerium(III).
Substitution: Ligands such as nitrates or chlorides can be used to replace sulfate groups in the coordination sphere.
Major Products
Scientific Research Applications
Cerium(IV) ammonium sulfate has a wide range of applications in scientific research:
Mechanism of Action
Cerium(IV) ammonium sulfate exerts its effects primarily through its strong oxidizing properties. The cerium(IV) ion acts as a one-electron oxidant, accepting an electron from the substrate and being reduced to cerium(III). This redox process is facilitated by the coordination of sulfate ligands, which stabilize the cerium(IV) ion and enhance its oxidizing power . The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic substrates or the detection of compounds in biological samples .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) sulfate: Similar in its oxidizing properties but lacks the ammonium component, making it less soluble in water.
Cerium(IV) nitrate: Another strong oxidizing agent, often used when nitrate ligands are preferred over sulfate.
Cerium(III) sulfate: The reduced form of cerium(IV) sulfate, used in different redox reactions.
Uniqueness
Cerium(IV) ammonium sulfate is unique due to its high solubility in water and its ability to act as a strong oxidizing agent in various chemical reactions. Its ammonium component enhances its solubility, making it more versatile in aqueous solutions compared to cerium(IV) sulfate .
Properties
IUPAC Name |
tetraazanium;cerium(4+);tetrasulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNAMBGKEDPVGQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH20N4O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897728 | |
| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-47-9 | |
| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


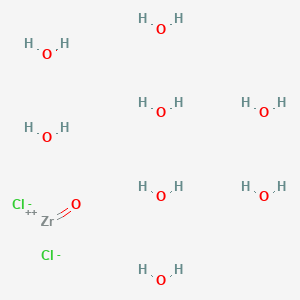
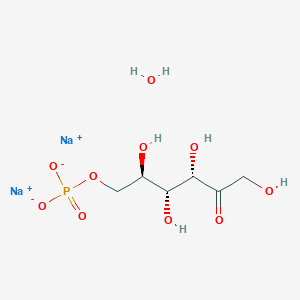
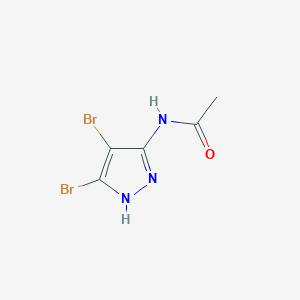
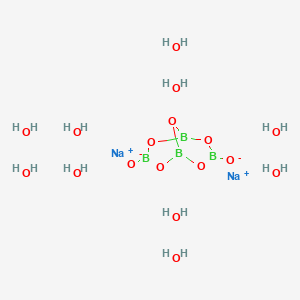
![sodium;2-[[(4R)-4-[(3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969805.png)
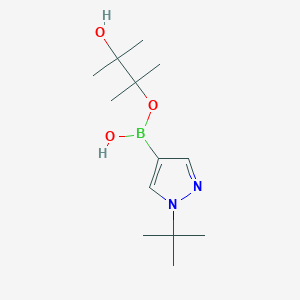
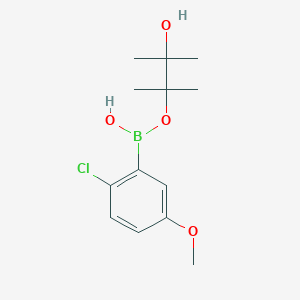
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]borinic acid](/img/structure/B7969823.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-1H-pyrimidin-4-one](/img/structure/B7969838.png)


